molecular formula C17H16ClN3O3 B2468192 N-(4-chloro-3-nitrophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide CAS No. 882079-80-3

N-(4-chloro-3-nitrophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide

Cat. No.: B2468192
CAS No.: 882079-80-3
M. Wt: 345.78
InChI Key: GYDHRNGDUKYWCZ-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide is an organic compound that features a quinoline ring system and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Nitration and Chlorination: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group. Chlorination is then carried out using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.

    Acetamide Formation: The final step involves the reaction of the chloronitrophenyl derivative with the quinoline derivative in the presence of a base such as sodium hydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: m-Chloroperbenzoic acid for oxidation reactions.

Major Products Formed

    Reduction: Formation of N-(4-amino-3-chlorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of quinoline N-oxide derivatives.

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-nitrophenyl)-N’-(3,4-dichlorophenylureido)oxamide
  • N-(4-chloro-3-nitrophenyl)-N’-(3-methylphenylureido)oxamide

Uniqueness

N-(4-chloro-3-nitrophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide is unique due to its combination of a quinoline ring and a nitrophenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c18-14-8-7-13(10-16(14)21(23)24)19-17(22)11-20-9-3-5-12-4-1-2-6-15(12)20/h1-2,4,6-8,10H,3,5,9,11H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDHRNGDUKYWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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